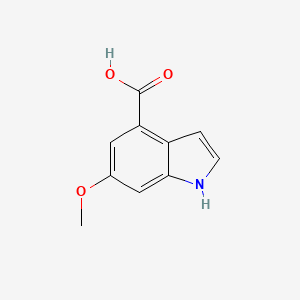

6-methoxy-1H-indole-4-carboxylic acid

Description

Contextualization within Indole (B1671886) Heterocycle Chemistry

The indole nucleus is a foundational heterocyclic scaffold in chemistry. mdpi.com It consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, a structure that is present in a multitude of natural and synthetic compounds with significant biological activities. mdpi.comchim.it The indole ring system is electron-rich, which makes it a versatile precursor in organic synthesis and a privileged structure in medicinal chemistry. chim.it This reactivity has been harnessed in the development of numerous pharmaceuticals.

Classic chemical reactions such as the Fischer, Bischler, and Hemetsberger indole syntheses are common strategies for constructing the indole core, and these methods have been adapted for preparing a wide array of derivatives. chim.it The indole scaffold is a key component of the amino acid tryptophan, neurotransmitters like serotonin (B10506), and many alkaloids and marketed drugs, underscoring its importance in biochemistry and pharmacology. mdpi.com

Significance of Methoxy-Substituted Indole Carboxylic Acid Scaffolds in Academic Inquiry

The introduction of substituents, such as methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups, onto the indole framework is a key strategy in chemical research to modulate the molecule's properties. Methoxy groups are known to enhance the reactivity of the indole ring and can improve a compound's pharmacological profile, including its solubility and bioavailability. chim.itchemimpex.com This makes methoxy-activated indoles a subject of considerable research interest. chim.it The carboxylic acid group, being a strong hydrogen bond donor and acceptor, can facilitate interactions with biological targets. libretexts.orgnih.gov

While direct research on 6-methoxy-1H-indole-4-carboxylic acid is not extensively documented in publicly available literature, the significance of its structural class—methoxy-indole carboxylic acids—is well-established through studies on its isomers and related derivatives. These compounds serve as important intermediates and are investigated for a wide range of applications, from materials science to drug discovery. chemimpex.comnih.gov For instance, the related compound methyl 4-methoxy-1H-indole-6-carboxylate is considered a valuable building block in medicinal chemistry for creating complex molecules with potential anti-inflammatory and anticancer properties. chemimpex.com

Academic inquiry into this class of compounds has yielded significant findings, demonstrating their potential in various therapeutic areas. The specific placement of the methoxy and carboxylic acid groups on the indole ring is crucial and leads to diverse biological activities, as highlighted by research on different isomers.

Table 2: Research Highlights of Methoxy-Indole Carboxylic Acid Scaffolds

| Compound/Derivative Class | Area of Academic Inquiry | Key Research Finding | Reference |

|---|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) | Neuroprotection & Materials Science | Demonstrates potential neuroprotective properties in the context of stroke and is studied for its crystalline structure (polymorphism), which is important for pharmacological applications. | nih.govnih.govresearchgate.net |

| 6-Methoxy-1H-indole-2-carboxylic acid | Antifungal Research | Exhibits notable antifungal activity against the common pathogen Candida albicans. | smolecule.com |

| Derivatives of 6-methoxy-1H-indole | Anticancer Research | Metabolites of a 6-methoxy-indole derivative showed potent anticancer activity against various cancer cell lines, with some reaching picomolar potency. | mdpi.com |

| Methyl 4-methoxy-1H-indole-6-carboxylate | Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly those with anticancer and anti-inflammatory potential. | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUYNZLHRCOJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646342 | |

| Record name | 6-Methoxy-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-60-5 | |

| Record name | 6-Methoxy-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 1h Indole 4 Carboxylic Acid and Analogous Structures

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

A variety of synthetic methods have been developed for the construction of the indole nucleus. Among the most established are the Fischer and Bischler indole syntheses. chim.it These classical methods, along with newer techniques, provide a robust toolkit for chemists to access a wide range of substituted indoles.

Fischer Indole Synthesis Adaptations for Methoxy-Indole Carboxylic Acids

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.org This method is widely used for preparing substituted indoles and can be adapted for the synthesis of methoxy-indole carboxylic acids. thermofisher.com

The general mechanism proceeds through the formation of an enamine intermediate from the phenylhydrazone, followed by a orgsyn.orgorgsyn.org-sigmatropic rearrangement and subsequent loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. rsc.orgwikipedia.org

For the synthesis of methoxy-substituted indoles, a corresponding methoxy-substituted phenylhydrazine is used as the starting material. However, the position of the methoxy (B1213986) group on the phenylhydrazine ring can influence the course of the reaction. For instance, studies have shown that 2-methoxyphenylhydrazones can sometimes lead to abnormal products due to cyclization occurring at the substituted side of the benzene (B151609) ring. nih.gov

| Reactants | Catalyst | Product | Notes |

| Substituted Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | Substituted Indole | A versatile and widely used method for indole synthesis. thermofisher.comwikipedia.org |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate (abnormal) and Ethyl 7-methoxyindole-2-carboxylate (normal) | Demonstrates the potential for unexpected side reactions depending on substituent placement. nih.gov |

Japp-Klingemann Rearrangement Applications in Indole Carboxylic Acid Synthesis

The Japp-Klingemann reaction is a valuable method for synthesizing hydrazones, which are key intermediates in the Fischer indole synthesis. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.org

The mechanism begins with the deprotonation of the β-keto-ester to form an enolate, which then undergoes nucleophilic addition to the diazonium salt. wikipedia.orgslideshare.net The resulting azo compound is often unstable and undergoes hydrolysis and rearrangement to form the final hydrazone product. slideshare.netorganicreactions.org A significant advantage of this method is that the resulting hydrazone can be directly cyclized under acidic conditions to form an indole without the need for isolation. wikipedia.orgresearchgate.net This two-step, one-pot process combining the Japp-Klingemann reaction and Fischer indole synthesis provides an efficient route to various indole derivatives, including those with carboxylic acid functionalities. researchgate.netresearchgate.net

| Starting Materials | Key Transformation | Intermediate | Final Product |

| Aryl diazonium salt, β-keto-acid/ester | Azo coupling and rearrangement | Arylhydrazone | Indole (via subsequent Fischer cyclization) |

Azo Coupling and Malonate Derivative Chemistry for Indole Precursors

Azo coupling reactions are fundamental in the synthesis of various heterocyclic compounds, including precursors for indoles. rsc.org The reaction typically involves the coupling of a diazonium salt with an electron-rich aromatic compound. mdpi.com In the context of indole synthesis, this can be used to prepare key intermediates.

For instance, aniline (B41778) derivatives can be diazotized and coupled with other reagents to form azo dyes, which can then be further transformed. rsc.org Malonate derivatives are also valuable building blocks in organic synthesis and can be employed in the formation of indole precursors.

Palladium-Catalyzed N-Heteroannulation Strategies for Indole Construction

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of a wide variety of functionalized indoles. orgsyn.org One such strategy is the reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes using carbon monoxide as the reducing agent. orgsyn.org This methodology is relatively insensitive to the specific palladium catalyst system used. orgsyn.org

Another significant palladium-catalyzed method is the Larock indole synthesis, which involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.org This reaction is highly versatile and provides excellent regioselectivity, typically placing the bulkier substituent of the alkyne at the 2-position of the resulting indole. ub.edu The reaction mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring. wikipedia.org

| Reaction Name | Key Reactants | Catalyst | Key Features |

| Reductive N-Heteroannulation | 1-(2-Nitroaryl)-1-alkene, CO | Palladium complexes | Forms functionalized indoles through reductive cyclization. orgsyn.org |

| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | Palladium(II) acetate (B1210297) | High regioselectivity for 2,3-disubstituted indoles. ub.eduwikipedia.org |

Targeted Synthesis of Regiospecifically Methoxy-Substituted Indole Carboxylic Acids

The precise placement of substituents on the indole ring is critical for modulating the biological activity of the resulting compounds. The synthesis of regiospecifically methoxy-substituted indole carboxylic acids, such as 6-methoxy-1H-indole-4-carboxylic acid, requires careful consideration of the synthetic strategy.

Introduction of the Methoxy Group at Position 6

Achieving methoxy substitution at the C6 position of the indole nucleus can be accomplished through various synthetic routes. One common approach is to start with a commercially available aniline derivative that already contains the desired methoxy group at the corresponding position. For example, 4-methoxyaniline can serve as a precursor in a Fischer indole synthesis to generate a 6-methoxyindole (B132359) derivative. rsc.org

Novel Synthetic Routes for this compound Production

Recent advances in organic synthesis have opened up new avenues for the production of this compound. These novel routes often leverage modern catalytic systems to construct the indole core or introduce the key functional groups with high efficiency and selectivity.

One innovative strategy involves the Leimgruber-Batcho indole synthesis. This method is particularly useful for preparing substituted indoles. A synthesis of 4-methoxyindole, a direct precursor, starts from 1-methoxy-2-methyl-3-nitrobenzene. chemicalbook.com This starting material is reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine to form an enamine, which is then reductively cyclized using activated zinc in acetic acid to yield 4-methoxy-1H-indole. chemicalbook.com This 4-methoxyindole could then be carboxylated at the C4 position, though this would require overcoming the indole's natural C3 reactivity. A more direct approach would be to start with a precursor that already contains a group at the 4-position that can be converted to a carboxylic acid.

Transition-metal-catalyzed C-H activation is at the forefront of novel synthetic strategies. nih.gov As mentioned previously, directing-group-assisted C-H functionalization allows for the direct introduction of various groups onto the indole's benzene ring. A rhodium-catalyzed method for the direct C-H functionalization at the C4 position of unprotected indoles has been developed, highlighting the potential to forge C-C bonds at this challenging position. acs.org While this specific method was demonstrated for alkenylation, the underlying principle of activating the C4 C-H bond is a significant step toward a more direct synthesis of C4-substituted indoles.

A particularly facile synthesis of 4-, 5-, and 6-indolecarboxylic acids has been reported starting from 2-bromoaniline derivatives, which could be adapted for the 6-methoxy analog. researchgate.net This route involves the reaction of the aniline with an appropriate coupling partner in a palladium-catalyzed reaction to build the indole ring with the carboxylic acid precursor already in place.

Chemical Transformations and Derivatization Strategies of the this compound Moiety

The this compound scaffold is a versatile starting point for creating a diverse range of more complex molecules, particularly for pharmaceutical applications. The carboxylic acid group and the indole ring itself provide multiple handles for chemical modification.

The carboxylic acid functional group is readily transformed into other functionalities:

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents produces the corresponding ester. This is a common derivatization to modify the compound's pharmacokinetic properties.

Amidation: Coupling with an amine using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) yields amides. This transformation is fundamental in building larger molecules and is a key reaction in the synthesis of many drug candidates. For example, indole-2-carboxylic acid derivatives have been extensively studied as HIV-1 integrase inhibitors, where the carboxylic acid is crucial for chelating metal ions in the enzyme's active site, and other parts of the molecule are modified via amidation or other C-C coupling reactions. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing access to another class of derivatives.

The indole ring itself can also be further functionalized. While the C4 position is now occupied, other positions on the ring remain available for substitution, guided by the electronic effects of the existing methoxy and carboxylic acid groups. Electrophilic substitution might occur at the remaining positions on the benzene ring or at the C2 or C3 positions of the pyrrole (B145914) ring, depending on the reaction conditions and the directing effects of any N-protecting group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce amine substituents onto the indole core, a strategy employed in the synthesis of indole-based inhibitors. nih.gov

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Esterification | R-OH, H⁺ | -COOH → -COOR |

| Amidation | R-NH₂, Coupling Agent | -COOH → -CONHR |

| Reduction | LiAlH₄, then H₂O | -COOH → -CH₂OH |

These transformations underscore the importance of this compound as a versatile intermediate, enabling the synthesis of a wide array of derivatives for biological screening and materials science.

Mechanistic Elucidation of 6 Methoxy 1h Indole 4 Carboxylic Acid S Biological Interactions

Molecular Target Identification and Validation

There is no available scientific literature that identifies or validates specific molecular targets for 6-methoxy-1H-indole-4-carboxylic acid.

Receptor Binding and Allosteric Modulation Studies

No studies detailing the receptor binding profile or any potential allosteric modulatory effects of this compound have been published.

Enzymatic Inhibition and Activation Pathways

Information regarding the inhibitory or activatory effects of this compound on any specific enzymes or biological pathways is not available in the reviewed literature.

Cellular and Subcellular Level Investigations

There are no published research findings on the effects of this compound on cell cycle progression.

No studies have been found that investigate the potential for this compound to induce apoptosis.

There is no available data concerning the effects of this compound on cellular processes such as oxidative stress or long-term potentiation.

Intermolecular Interactions and Binding Modes

Currently, there is a lack of specific published research data detailing the experimentally determined intermolecular interactions and biological binding modes for the compound this compound. Extensive searches for crystallographic data, protein binding studies, and computational analyses specific to this isomer did not yield direct findings.

However, the principles of physical chemistry and studies on closely related isomers, such as 5-methoxy-1H-indole-2-carboxylic acid, can provide a theoretical framework for its likely interactive behavior. mdpi.comnih.gov

It is anticipated that this compound engages in a variety of non-covalent interactions that are crucial for its structure and any potential biological activity. These interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a primary site for strong hydrogen bonds, capable of acting as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the carbonyl and hydroxyl oxygens). It is highly probable that this compound forms cyclic dimers in the solid state, with two molecules linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com Furthermore, the indole (B1671886) N-H group can act as a hydrogen bond donor, and the oxygen of the methoxy (B1213986) group can serve as a hydrogen bond acceptor. mdpi.com

π–π Stacking: The aromatic indole ring system is capable of engaging in π–π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein binding pocket.

Hydrophobic Interactions: The indole ring and the methyl group of the methoxy substituent contribute to the molecule's hydrophobicity, promoting interactions with nonpolar regions of biological macromolecules.

Van der Waals Forces: These non-specific attractive or repulsive forces would be present between all atoms of the molecule and its immediate environment.

The specific geometry and electronic properties of this compound, dictated by the positions of the methoxy and carboxylic acid groups on the indole scaffold, would ultimately determine the precise nature and strength of these interactions in a given environment. Detailed understanding of its binding modes with specific biological targets awaits future experimental and computational investigation.

Table of Predicted Intermolecular Interactions

| Interaction Type | Potential Donor/Acceptor/Region | Notes |

| Hydrogen Bond | Carboxylic acid (-COOH) | Can act as both donor and acceptor, likely forming dimers. |

| Indole N-H | Acts as a hydrogen bond donor. | |

| Methoxy Oxygen (-OCH₃) | Can act as a hydrogen bond acceptor. | |

| π–π Stacking | Indole Ring System | Can interact with other aromatic rings. |

| Hydrophobic | Indole Ring, Methoxy Methyl Group | Can interact with nonpolar residues or surfaces. |

| Van der Waals | Entire Molecule | General attractive/repulsive forces. |

Structure Activity Relationship Sar Studies on 6 Methoxy 1h Indole 4 Carboxylic Acid Derivatives

Impact of Substitutions on Biological Efficacy

The biological profile of 6-methoxy-1H-indole-4-carboxylic acid derivatives can be significantly altered by the introduction of various substituents at different positions of the indole (B1671886) scaffold. These modifications can affect the compound's affinity for its biological target, as well as its pharmacokinetic and pharmacodynamic properties.

Role of the Carboxylic Acid Moiety in Target Recognition

The carboxylic acid group, particularly at the 4-position of the indole ring, is a crucial functional group for target recognition, primarily through its ability to form strong ionic interactions and hydrogen bonds with biological macromolecules. In many enzyme inhibitors, the carboxylate group mimics the substrate and interacts with key residues in the active site. For example, in the design of HIV-1 integrase inhibitors based on indole-2-carboxylic acid, the carboxyl group is essential for chelating with magnesium ions in the enzyme's active site. nih.gov While direct evidence for the 4-carboxylic acid of the 6-methoxy-1H-indole scaffold is not extensively documented, its potential to act as a key binding element is highly probable. The ability of carboxylic acids to engage in critical binding interactions is a well-established principle in drug design. nih.gov

Effects of Indole Ring Modifications (e.g., Halogenation, Alkylation)

Modifications to the indole ring, such as halogenation and alkylation, have been shown to significantly impact the biological efficacy of indole derivatives.

Halogenation: The introduction of halogen atoms at various positions on the indole ring can influence the compound's electronic properties, lipophilicity, and metabolic stability. For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, compounds with a chloro substituent on the phenyl ring were found to be potent inhibitors of nuclear factor-kappaB activation. nih.gov This highlights the positive impact that halogenation can have on biological activity.

Alkylation: The addition of alkyl groups to the indole nucleus can also modulate biological activity. In the development of antiproliferative indole-2-carboxamides, the nature and position of substituents on the indole ring were found to be critical for activity. nih.gov For example, the introduction of different alkyl or aryl groups can alter the compound's steric and hydrophobic interactions with its target.

The following table summarizes the effects of various substitutions on the biological activity of related indole derivatives:

| Substitution | Position | Effect on Biological Activity | Reference Compound Class |

| Methoxy (B1213986) | 6 | Contributes to antifungal activity | 6-methoxy-1H-indole-2-carboxylic acid |

| Chloro | Phenyl ring of amide | Potent inhibition of NF-κB | 6-hydroxy-7-methoxychroman-2-carboxamides |

| Various Alkyl/Aryl | Indole Ring | Modulates antiproliferative activity | Indole-2-carboxamides |

Positional Isomerism and Pharmacological Differentiation

The specific arrangement of functional groups on the indole ring, known as positional isomerism, can lead to significant differences in pharmacological activity. A pertinent comparison can be made between this compound and its isomer, 5-methoxy-1H-indole-2-carboxylic acid.

5-Methoxy-1H-indole-2-carboxylic acid has been investigated for a range of biological activities, including its use as a reactant for the preparation of anticancer agents and inhibitors of indoleamine 2,3-dioxygenase (IDO). sigmaaldrich.comnih.gov The different positioning of the methoxy and carboxylic acid groups in this compound would result in a distinct three-dimensional shape and distribution of electronic properties. This, in turn, would lead to different interactions with biological targets and, consequently, a different pharmacological profile. The change in the position of the carboxylic acid from C2 to C4, for example, would significantly alter the geometry of its interaction with target residues.

The following table illustrates the different substitution patterns of these two isomers:

| Compound | Methoxy Position | Carboxylic Acid Position |

| This compound | 6 | 4 |

| 5-methoxy-1H-indole-2-carboxylic acid | 5 | 2 |

Design Principles for Enhanced Biological Activity and Selectivity

The design of potent and selective derivatives of this compound can be guided by several key principles derived from SAR studies of related compounds.

One effective strategy is fragment-based drug design . This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to create a more potent lead compound. For example, in the design of Mcl-1 inhibitors, a fragment-based approach was used to extend a 1H-indole-2-carboxylic acid core into a specific pocket of the protein, thereby enhancing selectivity. mdpi.com

Another important principle is the optimization of key interactions . As discussed, the carboxylic acid moiety is often a critical anchor point. Maintaining or enhancing its interaction with the target through bioisosteric replacements or by optimizing its position within the molecule is a common strategy.

Furthermore, modulating physicochemical properties through substitutions on the indole ring is crucial. For instance, the introduction of specific alkyl or halogen groups can fine-tune the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity. A study on 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors highlights the importance of structural optimization to improve biological activity. researchgate.net

The following table summarizes key design principles for enhancing the biological activity of indole derivatives:

| Design Principle | Description | Example Application |

| Fragment-Based Design | Building potent molecules from smaller, binding fragments. | Development of selective Mcl-1 inhibitors. mdpi.com |

| Optimization of Key Interactions | Enhancing binding of critical functional groups like the carboxylic acid. | Design of HIV-1 integrase inhibitors. nih.gov |

| Modulation of Physicochemical Properties | Using substitutions to fine-tune properties like lipophilicity and electronic distribution. | SAR of various enzyme inhibitors. nih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization of 6 Methoxy 1h Indole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and confirm the connectivity of the 6-methoxy-1H-indole-4-carboxylic acid molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the indole (B1671886) N-H proton (typically a broad singlet in the range of 11-12 ppm), the carboxylic acid proton (a broad singlet above 12 ppm), and the methoxy (B1213986) group protons (a sharp singlet around 3.8-4.0 ppm). The aromatic region would show signals for the five protons on the indole core. The H-2 and H-3 protons would likely appear as doublets or triplets depending on their coupling, while the protons on the benzene (B151609) ring (H-5 and H-7) would show splitting patterns consistent with their positions relative to each other and the substituents.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, ten distinct signals are anticipated: eight for the indole ring carbons, one for the carboxylic acid carbonyl carbon (typically >165 ppm), and one for the methoxy carbon (around 55-60 ppm). The chemical shifts of the indole carbons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

¹⁵N NMR: Nitrogen-15 NMR, often performed using indirect methods like HMBC, provides insight into the electronic environment of the nitrogen atom. For an indole, the ¹⁵N chemical shift is a sensitive probe of substitution effects and hydrogen bonding. For this compound, the nitrogen signal would provide a key data point for characterizing the heterocyclic core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift increments and data from isomeric compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | 11.5 - 12.0 | - |

| 2 | ~7.3 | ~125 |

| 3 | ~6.8 | ~103 |

| 3a | - | ~128 |

| 4 | - | ~118 |

| 4-COOH | 12.5 - 13.5 | ~170 |

| 5 | ~7.0 | ~100 |

| 6 | - | ~158 |

| 6-OCH₃ | ~3.9 | ~56 |

| 7 | ~7.6 | ~122 |

| 7a | - | ~138 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of complex heterocycles by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to establish the connectivity between adjacent protons, for instance, confirming the relationship between H-2 and H-3, and between H-5 and H-7 on the benzene portion of the indole ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that bears a proton, such as C2/H2, C3/H3, C5/H5, and C7/H7.

The methoxy protons (~3.9 ppm) to the C-6 carbon (~158 ppm).

The H-5 and H-7 protons to the C-4 carbon, confirming the position of the carboxylic acid.

The H-2 and H-3 protons to carbons C-3a and C-7a, confirming the indole ring structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This would be useful to confirm the spatial proximity between the methoxy protons and the H-5 and H-7 protons, further solidifying the assignment of the substitution pattern.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Interactions

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is dominated by vibrations of polar bonds. For this compound, key absorption bands are expected. A very broad band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The N-H stretching vibration of the indole ring would appear as a sharper band around 3300-3400 cm⁻¹. The C=O stretching of the carboxylic acid would be a very strong, prominent band around 1660-1700 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1625 cm⁻¹ region, while the C-O stretching of the ether and carboxylic acid would be visible in the 1200-1300 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. The aromatic ring stretching vibrations are often stronger and sharper in the Raman spectrum than in the IR. The symmetric stretching of the C=C bonds in the indole ring would be a prominent feature.

Table 2: Expected Vibrational Frequencies for this compound Frequencies are based on data from 5-methoxy-1H-indole-2-carboxylic acid and general spectroscopic principles.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (very broad) | Weak / Not observed |

| N-H Stretch | ~3350 (medium, sharp) | ~3350 (weak) |

| C-H Stretch (Aromatic) | 3050-3150 (medium) | 3050-3150 (strong) |

| C-H Stretch (Methoxy) | 2850-2980 (medium) | 2850-2980 (medium) |

| C=O Stretch (Carboxylic Acid) | ~1680 (very strong) | ~1680 (medium) |

| C=C Stretch (Aromatic) | 1500-1620 (strong to medium) | 1500-1620 (very strong) |

| N-H Bend | ~1450 (medium) | Weak / Not observed |

| C-O Stretch (Ether & Acid) | 1200-1300 (strong) | 1200-1300 (weak) |

Mass Spectrometry (HR-MS, LC-MS, GC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HR-MS (High-Resolution Mass Spectrometry): This technique provides a highly accurate mass measurement, which is used to determine the elemental formula of the molecule. For this compound (C₁₀H₉NO₃), the expected exact mass of the molecular ion [M]⁺˙ is 191.0582 g/mol .

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common MS technique for a compound of this nature, as it allows for the separation of the analyte from a mixture before it enters the mass spectrometer. It can be used to confirm the molecular weight and, with tandem MS (MS/MS), to study fragmentation.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS may be used if the compound is derivatized to increase its volatility (e.g., by esterifying the carboxylic acid and silylating the N-H group).

Common fragmentation pathways would likely involve the initial loss of the carboxylic acid group (-COOH, 45 Da) or a water molecule (-H₂O, 18 Da), followed by the loss of a methyl radical (-CH₃, 15 Da) from the methoxy group and subsequent cleavage of the indole ring.

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. This analysis provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

For this compound, X-ray analysis would be expected to show the formation of centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups. Furthermore, it would reveal other significant intermolecular interactions, such as hydrogen bonds between the indole N-H group and an oxygen atom (either from a carbonyl or a methoxy group of a neighboring molecule) and π-π stacking interactions between the indole rings. This technique is also crucial for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties.

Table 3: Representative Crystallographic Data Obtainable from X-ray Diffraction Data presented is hypothetical, modeled after data for 5-methoxy-1H-indole-2-carboxylic acid.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~4.0 |

| b (Å) | ~13.0 |

| c (Å) | ~17.2 |

| β (°) | ~91.9 |

| Volume (ų) | ~900 |

| Z (Molecules per unit cell) | 4 |

| Key H-Bond (Donor-Acceptor) | O-H···O (Carboxylic Dimer) |

| Key H-Bond (Donor-Acceptor) | N-H···O (Indole to Methoxy) |

Chromatographic Methods (TLC, HPLC, UPLC) for Purity and Separation

Chromatographic techniques are fundamental for separating the target compound from impurities and for assessing its purity.

TLC (Thin-Layer Chromatography): TLC is a rapid and inexpensive method used to monitor the progress of a chemical reaction and to get a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol). The compound spots are typically visualized under UV light (254 nm).

HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): HPLC and UPLC are powerful techniques for the purification and precise quantification of purity. A reversed-phase method would be most common, using a C18 column as the stationary phase. The mobile phase would typically be a gradient mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection would be performed using a UV detector, likely monitoring at wavelengths around the absorbance maxima of the indole chromophore.

Computational and Theoretical Investigations of 6 Methoxy 1h Indole 4 Carboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. rjptonline.orgmedchemexpress.com By solving the Schrödinger equation within the framework of DFT, researchers can obtain a detailed understanding of a molecule's geometry, reactivity, and spectroscopic characteristics. Such calculations are crucial for predicting the behavior of compounds like 6-methoxy-1H-indole-4-carboxylic acid and guiding further experimental work. rjptonline.orgmedchemexpress.com For instance, DFT calculations on the related compound 5-methoxy-1H-indole-2-carboxylic acid have been successfully employed to analyze its structural and spectroscopic data. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. epa.gov A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 1: Representative Frontier Orbital Energies for Indole (B1671886) Derivatives This table presents theoretically calculated HOMO and LUMO energies for related indole compounds to illustrate the typical range of values. The data is not specific to this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| Indole | -5.67 | -0.34 | 5.33 | rsc.org |

| 7-azaindole | -5.92 | -0.68 | 5.24 | rsc.org |

| Tryptophan | -5.89 | -0.21 | 5.68 | frontiersin.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni.lu The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating these as sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and the N-H group of the indole ring would exhibit positive potential, making them susceptible to nucleophilic attack. Understanding these electrostatic features is crucial for predicting how the molecule might interact with biological targets. nih.govnih.gov

In this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization. For instance, it could quantify the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent sigma bonds. This analysis helps to rationalize the molecule's conformational preferences and reactivity patterns based on its electronic structure. nih.gov Studies on related indole derivatives have utilized NBO analysis to understand the interactions responsible for their observed properties. uni.lu

Table 2: Illustrative NBO Analysis Data for an Indole Derivative Dimer This table presents representative data from an NBO analysis of a related indole derivative to illustrate the types of interactions identified. The data is not specific to this compound.

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

|---|---|---|

| LP(1) O_carboxyl | σ*(O-H)_carboxyl | 15.2 |

| LP(2) O_methoxy | σ*(C-C)_ring | 5.8 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (target). nih.govmdpi.comnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. A lower binding energy generally indicates a more stable protein-ligand complex. For this compound, docking studies could be performed against various protein targets implicated in diseases such as cancer or inflammation to predict its potential therapeutic efficacy.

The process involves generating a set of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations. rjptonline.org The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Table 3: Representative Molecular Docking Results for Indole Derivatives with Protein Targets This table presents hypothetical docking scores and binding affinities for indole derivatives with various protein targets to illustrate the type of data obtained from such studies. The data is not specific to this compound.

| Protein Target (PDB ID) | Ligand (Indole Derivative) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Indole-3-acetic acid | -8.5 | 1.5 µM |

| Tyrosine Kinase | 5-Chloro-1H-indole | -9.2 | 0.8 µM |

| HIV-1 Integrase | Indole-2-carboxylic acid | -7.9 | 3.2 µM |

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the protein and the ligand, as well as the presence of solvent molecules. nih.gov

Through MD simulations, researchers can analyze the stability of the binding mode predicted by docking, observe conformational changes in the protein upon ligand binding, and calculate the binding free energy with greater accuracy. nih.gov The analysis of the MD trajectory can reveal the specific amino acid residues that form stable interactions with the ligand, providing a detailed understanding of the forces driving the binding event. mdpi.com This information is invaluable for the rational design of more potent and selective inhibitors.

In Silico Screening and Drug Design Methodologies

In silico screening and computational drug design are pivotal in modern medicinal chemistry for identifying and optimizing lead compounds. These methods use computational power to predict the interaction between a small molecule, like this compound, and a biological target, typically a protein or enzyme. This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Methodologies such as molecular docking are employed to predict the preferred orientation of a molecule when bound to a target, as well as the binding affinity. For instance, in silico studies on indole-6-carboxylic acid derivatives have been used to investigate their binding patterns to cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com These studies compare the docking scores and binding interactions of the designed compounds against known inhibitors. mdpi.com

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions. MD simulations were used to study substituted 5-(4-methoxyphenyl)-1H-indoles as inhibitors of the ALOX15 enzyme. mdpi.com These simulations, performed on a dimeric allosteric model of the enzyme, revealed how changes to the inhibitor's structure could alter enzyme-inhibitor interactions and ultimately affect inhibitory potency. mdpi.com Such computational approaches are crucial for understanding the structure-activity relationships (SAR) which guide the design of more effective therapeutic agents. mdpi.com For example, research on indole derivatives has shown that the presence of an aryl or heteroaryl fragment attached to a linker is often a requirement for anti-tumor activity. mdpi.com

The table below summarizes common in silico techniques and their applications in the context of designing new drugs based on indole carboxylic acid scaffolds.

| Computational Method | Application in Drug Design | Example from Related Compounds |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein's active site. | Studying the binding of indole-6-carboxylic acid derivatives to EGFR and VEGFR-2 to predict anti-proliferative activity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability and dynamics of a ligand-protein complex over time. | Analyzing the interaction of substituted 5-(4-methoxyphenyl)-1H-indoles with the ALOX15 enzyme to understand allosteric inhibition. mdpi.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits that bind to a target. | Identifying carboxylic acid-containing compounds as potential inhibitors of New Delhi metallo-beta-lactamase (NDM) to combat antibiotic resistance. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. | Defining a common pharmacophore for substituted indoles and imidazoles that leads to substrate-selective inhibition of ALOX15. mdpi.com |

Polymorphism and Crystal Packing Prediction through Computational Modeling

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. Computational modeling is an indispensable tool for predicting and understanding the polymorphism of active pharmaceutical ingredients.

While specific crystallographic data for this compound is not readily found, a detailed study on its isomer, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) , provides an excellent example of how computational methods are applied in this area. Researchers discovered a new polymorph of MI2CA and characterized it using a combination of single-crystal X-ray diffraction, infrared spectroscopy, and Density Functional Theory (DFT) calculations.

The DFT calculations, performed using the ωB97X-D method with 6-31++G(d,p) and aug-cc-pVTZ basis sets, were crucial for understanding the molecular structure and intermolecular interactions within the crystal. The calculations for dimeric and trimeric structures of MI2CA showed good agreement with the experimental data. In the newly identified polymorph, the molecules form cyclic dimers through double hydrogen bonds (O-H···O) between the carboxylic acid groups. The spatial arrangement is further influenced by interactions between the indole's NH group and the oxygen of an adjacent methoxy group, as well as other C-H···O contacts.

This comprehensive analysis, combining experimental and theoretical approaches, provides deep insights into the forces governing the crystal packing of MI2CA, which is vital for controlling its solid-state properties.

Below is a table detailing the crystallographic data for the computationally and experimentally characterized polymorph of the related compound, 5-methoxy-1H-indole-2-carboxylic acid.

| Parameter | Value for 5-methoxy-1H-indole-2-carboxylic acid Polymorph |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| **β (°) ** | 91.871(5) |

| Z (molecules per unit cell) | 4 |

| Data sourced from a 2024 study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. |

Pharmacokinetic Profiling in Pre Clinical Models for 6 Methoxy 1h Indole 4 Carboxylic Acid Derivatives

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, S9 fractions)

The initial evaluation of the metabolic stability of new chemical entities often involves in vitro assays using subcellular fractions of the liver, such as microsomes and S9 fractions. These fractions contain key drug-metabolizing enzymes. For derivatives of 6-methoxy-1H-indole-4-carboxylic acid, these assessments are crucial to predict their metabolic fate in a whole-organism setting.

In a typical in vitro metabolic stability assay, a derivative of this compound would be incubated with liver microsomes or S9 fractions from preclinical species (e.g., rat, mouse) and humans. The reaction is initiated by the addition of cofactors like NADPH, and the concentration of the parent compound is measured over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the parent compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

While specific data for this compound derivatives are not extensively published, the general methodology provides a framework for their evaluation. For instance, studies on other indole (B1671886) derivatives have demonstrated the utility of these assays in identifying metabolically labile sites on the molecule and in ranking compounds based on their stability. nih.gov

Table 1: Representative In Vitro Metabolic Stability Data for Indole Derivatives

Note: This table is a hypothetical representation to illustrate how data for this compound derivatives would be presented. Actual data is not publicly available.

| Compound | Species | System | t½ (min) | CLint (µL/min/mg protein) |

| Derivative A | Rat | Liver Microsomes | 35 | 45.2 |

| Derivative A | Human | Liver Microsomes | 55 | 28.9 |

| Derivative B | Rat | S9 Fraction | >60 | <10 |

| Derivative B | Human | S9 Fraction | >60 | <10 |

Pharmacokinetic Parameter Determination in Animal Models (e.g., Clearance, Volume of Distribution)

Following in vitro assessment, promising candidates of this compound derivatives would be advanced to in vivo studies in animal models, such as rats or mice, to determine their pharmacokinetic profiles. These studies involve administering the compound, typically intravenously (IV) and orally (PO), and collecting blood samples at various time points to measure drug concentrations.

Key pharmacokinetic parameters that are determined from these studies include:

Clearance (CL): A measure of the body's efficiency in eliminating the drug.

Volume of Distribution (Vd): An apparent volume into which the drug distributes in the body to produce the observed plasma concentration.

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

For example, a study on a related indole-3-carboxylic acid derivative, PF-06409577, revealed moderate plasma clearance and good distribution in rats, dogs, and monkeys. osti.gov Similar studies would be essential for characterizing this compound derivatives.

Table 2: Illustrative Pharmacokinetic Parameters of an Indole Derivative in Rats

Note: This table is a hypothetical representation based on general pharmacokinetic studies. Specific data for this compound derivatives is not available in the public domain.

| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |

| Cmax (ng/mL) | 1500 | 450 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng·h/mL) | 2500 | 3200 |

| CL (mL/min/kg) | 15 | - |

| Vd (L/kg) | 2.5 | - |

| t½ (h) | 2.0 | 3.5 |

| F (%) | - | 25 |

Bioavailability Considerations and Modulation Strategies

Oral bioavailability (F) is a critical parameter for orally administered drugs, representing the fraction of the administered dose that reaches the systemic circulation. It is influenced by both absorption and first-pass metabolism. For derivatives of this compound, achieving adequate oral bioavailability would be a key objective.

Factors that can affect the bioavailability of these compounds include their physicochemical properties, such as solubility and permeability, as well as their susceptibility to metabolism by enzymes in the gut and liver. For instance, the methoxy (B1213986) group on the indole ring could potentially improve solubility and bioavailability. nih.gov

Should a derivative exhibit low bioavailability, various modulation strategies could be employed. These include chemical modifications to improve solubility or metabolic stability, or the use of formulation approaches such as co-administration with absorption enhancers or metabolism inhibitors. Prodrug strategies, where a more readily absorbed precursor is administered and then converted to the active drug in the body, have also been successfully used for other carboxylic acid-containing drugs. medicaljournalssweden.se

Excretion Pathways and Metabolite Identification

Understanding the routes of elimination of a drug and its metabolites from the body is another crucial aspect of pharmacokinetic profiling. The primary routes of excretion are typically via the kidneys into urine and via the liver into bile and feces.

For derivatives of this compound, studies would be conducted to identify the major metabolites formed in vivo and to quantify the amount of parent drug and metabolites excreted in urine and feces. This information helps to build a complete picture of the drug's disposition. For example, studies on other indole derivatives have identified metabolites formed through oxidation and glucuronidation. osti.gov A study on 6-hydroxy-5-methoxyindole-2-carboxylic acid, a related compound, demonstrated its presence in normal human urine, indicating a renal excretion pathway for such indole structures.

Metabolite identification studies are typically performed using mass spectrometry to elucidate the structures of the metabolic products. This can reveal whether the metabolites are active or inactive and can help to identify any potentially reactive or toxic metabolites.

Current Research Applications and Future Directions for 6 Methoxy 1h Indole 4 Carboxylic Acid

Role as a Chemical Building Block in Complex Molecule Synthesis

The indole (B1671886) nucleus, particularly when activated by a methoxy (B1213986) group, is recognized as a valuable scaffold in organic synthesis. chim.it Methoxy-indole derivatives serve as precursors in the construction of more complex molecules, including alkaloids and pharmacologically active agents. chim.it However, specific examples detailing the use of 6-methoxy-1H-indole-4-carboxylic acid as a starting material or intermediate in a documented synthetic pathway for a complex molecule are not available in the reviewed literature. General synthetic strategies like the Fischer, Bischler, and Hemetsberger indole syntheses are employed for various methoxy-activated indoles, but applications starting from the 6-methoxy-4-carboxylic acid isomer are not specified. chim.it

Potential in Chemical Biology Probes and Tools

Chemical probes are essential small molecules for studying protein function and validating drug targets. nih.gov The development of these tools often involves modifying known bioactive scaffolds. While various indole derivatives have been adapted for such purposes, there is no specific information available that documents the use or development of This compound as a chemical biology probe, fluorescent label, or other molecular tool.

Emerging Therapeutic Opportunities in Pre-clinical Settings

Many indole-based compounds have shown promise in preclinical studies for a range of diseases. For instance, derivatives of other isomers like 5-methoxy-1H-indole-2-carboxylic acid have been investigated for potential neuroprotective effects, and derivatives of indole-2-carboxylic acid have been explored as inhibitors for enzymes like fructose-1,6-bisphosphatase. nih.govresearchgate.net However, no preclinical data, structure-activity relationship (SAR) studies, or investigations into the therapeutic potential of derivatives specifically synthesized from This compound are present in the available literature.

Advanced Methodologies for Discovery and Optimization

Research into the natural production of indole compounds has identified biosynthetic pathways in plants and microorganisms. For example, studies in Arabidopsis thaliana have detailed the biosynthesis of indole-3-carboxylic acid derivatives from tryptophan, and the bacterium Bacillus toyonensis has been shown to produce 6-methoxy-1H-indole-2-carboxylic acid. researchgate.netresearchgate.netnih.gov These studies utilize advanced techniques like metabolomics and genomics to uncover and optimize the production of natural products. researchgate.net Despite this, there is a lack of information regarding the natural occurrence, biosynthetic pathway, or any metabolomic or genomic studies related to This compound .

Q & A

Q. Q: What experimental conditions are critical for optimizing the synthesis of 6-methoxy-1H-indole-4-carboxylic acid, and how can purity be ensured?

A: Synthesis often involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) with acetic acid and sodium acetate, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Key parameters include reaction time (3–5 hours), stoichiometric ratios (1.1:1 molar excess of aldehyde derivatives), and purification via sequential washing (acetic acid, water, ethanol, diethyl ether). Analytical HPLC or TLC should confirm purity, with adjustments to solvent polarity for optimal crystallization .

Structural Characterization

Q. Q: What advanced techniques are recommended for resolving structural ambiguities in this compound derivatives?

A: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for unambiguous structural determination . For non-crystalline samples, employ / NMR to verify substituent positions (e.g., methoxy at C6, carboxylic acid at C4) and FT-IR to confirm functional groups (C=O stretch ~1700 cm) . High-resolution mass spectrometry (HRMS) can validate molecular formulas (e.g., CHNO) .

Physicochemical Property Determination

Q. Q: How can researchers experimentally determine missing physicochemical data (e.g., melting point, solubility) for this compound?

A: Use differential scanning calorimetry (DSC) to measure melting points (e.g., 199–201°C for analogous indole derivatives ). Solubility profiles can be assessed via shake-flask method in solvents like DMSO, methanol, or aqueous buffers (pH 1–12). LogP values may be estimated via reverse-phase HPLC or computational tools (e.g., PubChem’s XLogP3) .

Biological Activity Assay Design

Q. Q: What methodological considerations are essential for evaluating the antimicrobial or anticancer potential of this compound?

A: For antimicrobial assays, use microbroth dilution (MIC/MBC) against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin). In anticancer studies, employ MTT assays on cell lines (e.g., HeLa, MCF-7), ensuring cytotoxicity controls (e.g., doxorubicin) and dose-response validation (IC calculations) . Include ROS generation or apoptosis assays to probe mechanisms .

Computational Modeling Applications

Q. Q: How can computational methods predict the reactivity or binding affinity of this compound?

A: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases, DNA gyrase) identifies potential binding modes, validated by MD simulations for stability .

Advanced Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported biological activity or physicochemical data across studies?

A: Cross-reference experimental conditions (e.g., solvent purity, assay protocols) and validate via independent replication. For biological data, check cell line authenticity (STR profiling) and assay reproducibility (n ≥ 3). Physicochemical contradictions may arise from polymorphic forms; characterize batches via PXRD .

Stability and Storage

Q. Q: What storage conditions ensure long-term stability of this compound?

A: Store desiccated at –20°C in amber vials to prevent photodegradation. For aqueous solutions, use pH-stable buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis for decomposition products (e.g., demethylation or oxidation) .

Comparative Structure-Activity Studies

Q. Q: How can researchers compare the bioactivity of this compound with structurally similar indole derivatives?

A: Synthesize analogs (e.g., 6-chloro or 5-methyl substitutions) and evaluate via parallel bioassays. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at C6) with activity trends. Chromatographic retention times (HPLC) can infer relative hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.